molecular formula C18H17NO3 B2891556 N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide CAS No. 1351622-50-8

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide

Cat. No.: B2891556
CAS No.: 1351622-50-8
M. Wt: 295.338
InChI Key: XMKXEALNECRTPJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the benzofuran class, which is known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide typically involves the reaction of benzofuran-2-carboxylic acid with 2-hydroxy-2-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tumor and antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it may inhibit the activity of enzymes responsible for cell proliferation, leading to anti-tumor effects. Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxylic acid: A precursor in the synthesis of N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide.

    2-hydroxy-2-phenylpropylamine: Another precursor used in the synthesis.

    Benzofuran derivatives: Compounds with similar structures and biological activities.

Uniqueness

This compound stands out due to its unique combination of a benzofuran ring and a hydroxy-phenylpropyl group, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-18(21,14-8-3-2-4-9-14)12-19-17(20)16-11-13-7-5-6-10-15(13)22-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKXEALNECRTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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